
Kojic acid
Overview
Description
Kojic acid (KA), a γ-pyrone derivative (5-hydroxy-2-hydroxymethyl-4-pyrone), is a secondary metabolite produced by fungal species such as Aspergillus oryzae and Penicillium . First isolated in 1907 and structurally characterized in 1924, KA has gained prominence in cosmetics, food, and pharmaceuticals due to its tyrosinase-inhibiting activity, which prevents melanogenesis and food browning . Industrially, KA is biosynthesized via fermentation of glucose or starch by Aspergillus strains, with yields up to 79.3 g/L under optimized conditions (pH 4.5–5.0, 28°C, 11-day incubation) . Its applications span skin-lightening creams, antimicrobial agents, metal chelators, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kojic acid can be synthesized chemically from tetraacetylgalactosone hydrate under acetylating conditions with pyridine and acetic anhydride to yield diacetylthis compound, followed by deacetylation with ammonia in methanol . Another method involves the oxidation of C2 in tetra-1,3,4,6-O-acetyl-D-galactose and the corresponding glucose analogue .
Industrial Production Methods
Industrial production of this compound primarily involves the aerobic fermentation of Aspergillus species, such as Aspergillus oryzae . The process includes liquefying and saccharifying starch in a fermenting tank, inoculating the sterilized saccharide liquid to culture this compound via fermentation, and refining this compound through concentration and crystallization . Genetic engineering techniques have also been employed to enhance production efficiency, such as expressing the kojA gene from Aspergillus oryzae in Aspergillus niger .
Chemical Reactions Analysis
Types of Reactions
Kojic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives such as diacetylthis compound.
Reduction: Reduction reactions can modify the hydroxyl groups in this compound.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used to convert the hydroxymethyl group to a chloromethyl derivative.
Acetic Anhydride and Pyridine: Used in the acetylation process to form diacetylthis compound.
Ammonia in Methanol: Used for deacetylation to yield this compound.
Major Products
Diacetylthis compound: Formed through acetylation of this compound.
Kojate Complexes: Formed by chelation with metal ions such as iron (III).
Scientific Research Applications
Cosmetic Applications
Kojic acid is widely utilized in cosmetic formulations due to its ability to lighten skin and treat hyperpigmentation disorders such as melasma, age spots, and freckles.
- Mechanism of Action : this compound inhibits tyrosinase activity, leading to reduced melanin production in the skin. Its efficacy has been demonstrated in various studies, including one that reported significant improvement in skin hyperpigmentation through hyperspectral imaging analysis .
- Formulations : this compound is commonly incorporated into creams, lotions, and serums. A study comparing 4% hydroquinone with 0.75% this compound cream found that both were effective in treating facial melasma, highlighting the versatility of this compound as a standalone or adjunct treatment .
- Safety and Efficacy : While generally regarded as safe for topical use, some studies have reported allergic reactions in a small percentage of users . Long-term safety assessments are crucial as high concentrations may lead to adverse effects.
Pharmaceutical Applications
This compound's applications extend beyond cosmetics into pharmaceuticals due to its antimicrobial and antiviral properties.
- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial effects against various pathogens. It enhances the efficacy of antifungal agents such as amphotericin B and strobilurin by targeting the fungal antioxidative system .
- Potential Therapeutic Uses : Research indicates that this compound could serve as a chemotherapeutic sensitizer, enhancing the effectiveness of certain antifungal treatments . Its biocompatibility makes it suitable for incorporation into pharmaceutical formulations aimed at treating skin infections.
Agricultural Applications
This compound is also explored for its potential agricultural benefits.
- Insecticide Properties : Studies suggest that this compound may exhibit insecticidal properties due to its inhibitory effect on tyrosinase and interaction with o-quinones . This opens avenues for developing environmentally friendly pest control agents.
- Nematicidal Activity : Research has demonstrated that this compound produced by Aspergillus oryzae shows nematicidal activity against Meloidogyne incognita, a common plant-parasitic nematode . This application could be pivotal in sustainable agriculture practices.
Case Studies and Research Findings
Several studies underscore the diverse applications of this compound:
Mechanism of Action
Kojic acid exerts its effects primarily by inhibiting the enzyme tyrosinase, which is essential for melanin synthesis . By blocking tyrosine from forming, this compound prevents melanin production, leading to a lightening effect on the skin . This mechanism is particularly beneficial in treating hyperpigmentation and other skin discoloration conditions .
Comparison with Similar Compounds
Kojic Acid vs. This compound Esters (KAE)
This compound esters, such as this compound dipalmitate (KDP), address KA’s limitations in stability and lipophilicity.
KAE derivatives, synthesized enzymatically using lipases (e.g., Pseudomonas cepacia lipase), exhibit superior compatibility in cosmetic formulations and broader applications as preservatives and antimicrobials .
This compound vs. 8-Hydroxy-5-Methoxypsoralen
This compound, isolated from heat-treated Angelica dahurica, demonstrates stronger tyrosinase inhibition (IC₅₀ = 0.0086 mM) compared to KA (IC₅₀ = 0.0907 mM) . However, its phototoxic risk (common to psoralens) limits cosmetic use, whereas KA remains preferred for topical safety .
This compound vs. Dibromohemibastadin (DBHB)
While KA inhibits bacterial quorum sensing (QS) by mimicking acyl-homoserine lactones (AHLs) and binding LuxR-type receptors, DBHB—a marine sponge-derived compound—targets regulatory QS steps without direct AHL antagonism . KA’s broader QS inhibition spectrum (e.g., against Pseudomonas aeruginosa) contrasts with DBHB’s partial luminescence suppression in E. coli biosensors .
This compound vs. Other Derivatives
- This compound Monomethyl/Dimethyl Ether: Isolated from Aspergillus flavus, these derivatives show structural modifications but lack extensive efficacy data .
- Metal Complexes : KA-chelated metals (e.g., Zn²⁺, Cu²⁺) enhance tyrosinase inhibition and radioprotective effects but face solubility challenges .
Key Research Findings
- Efficacy : KA’s anti-browning activity in food (e.g., apple juice, litchi) is attributed to copper chelation in tyrosinase’s active site . Derivatives like KDP achieve 8-fold greater tyrosinase inhibition in some studies .
- Derivatives like KAE mitigate toxicity concerns .
- Production: Fermentation remains cost-effective for KA, whereas enzymatic synthesis (e.g., MetZymes® PURECO Pyranose oxidase) enables scalable glucosone-to-KA conversion .
Data Tables
Table 1: Physical/Chemical Properties
Table 2: Tyrosinase Inhibition Efficacy
Compound | IC₅₀ (mM) | Source |
---|---|---|
This compound | 0.0907 | Chaenomeles speciosa |
8-Hydroxy-5-Methoxypsoralen | 0.0086 | Angelica dahurica |
This compound Dipalmitate | 0.011* | In vitro hydrolysis |
*Estimated based on hydrolysis efficiency.
Biological Activity
Kojic acid, a natural compound derived from fungi, is primarily recognized for its role as a skin-lightening agent due to its ability to inhibit the enzyme tyrosinase, which is crucial in melanin production. Beyond its cosmetic applications, this compound exhibits a wide range of biological activities that have garnered significant interest in both pharmaceutical and medical research. This article explores the diverse biological activities of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects.
This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is characterized by its ability to chelate metal ions and inhibit enzymatic activities. Its primary mechanism involves the competitive inhibition of tyrosinase, leading to reduced melanin synthesis. This property underpins its use in cosmetic formulations aimed at treating hyperpigmentation disorders such as melasma and age spots .
Table 1: Key Biological Activities of this compound
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential utility in topical formulations for infections .
Antioxidant Properties
Research indicates that this compound can reduce oxidative stress by scavenging reactive oxygen species (ROS). This activity is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been linked to its ability to modulate cytokine production and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory skin conditions such as eczema and dermatitis .
Case Studies
- Skin Hyperpigmentation Treatment : A clinical study evaluated the effectiveness of this compound in reducing skin hyperpigmentation using hyperspectral imaging. Results indicated a significant improvement in skin brightness and reduction in discoloration after treatment with this compound formulations .
- Combination Therapy : A study comparing the efficacy of this compound with hydroquinone showed that their combination resulted in superior depigmenting effects compared to either agent alone, highlighting the synergistic potential of these compounds .
Safety and Toxicology
While this compound is widely used in cosmetics, concerns regarding its safety profile have been raised. Research indicates that at certain concentrations, this compound may induce thyroid proliferative lesions in animal models, necessitating careful consideration of dosage in formulations . However, studies have also shown that when used appropriately, this compound derivatives are generally safe for human use .
Q & A
Q. What experimental designs are recommended to evaluate kojic acid's tyrosinase inhibition efficacy in vitro?
Category: Basic Research
Answer:
Standard protocols involve spectrophotometric assays using mushroom or human tyrosinase, with L-DOPA or L-tyrosine as substrates. Reaction mixtures typically include this compound at varying concentrations (e.g., 25–400 μg/mL), a positive control (e.g., arbutin), and negative controls. Data analysis employs Michaelis-Menten kinetics or IC50 calculations via dose-response curves. Ensure pH and temperature optimization (25–37°C) to mimic physiological conditions. Conflicting results across studies often arise from differences in enzyme sources or substrate specificity; thus, cross-validation using multiple assays (e.g., cell-based melanin quantification) is advised .
Q. How can researchers resolve contradictions in reported this compound cytotoxicity across cancer cell lines?
Category: Advanced Research
Answer:
Discrepancies may stem from cell line heterogeneity, exposure time, or assay sensitivity. Methodologically, standardize protocols:
- Use MTT/WST-1 assays with matched controls.
- Validate via flow cytometry (apoptosis/necrosis markers).
- Cross-reference with genomic databases (e.g., CCLE) to account for genetic variability.
For instance, notes cytotoxicity in melanoma and hepatocellular carcinoma cells but not in normal fibroblasts, emphasizing context-dependent effects. Meta-analyses of dose-response curves and ROS scavenging assays can clarify mechanisms .
Q. What parameters optimize enzymatic synthesis of this compound esters for scalable production?
Category: Advanced Research
Answer:
Enzymatic esterification using lipases (e.g., Novozym 435) in solvent-free systems enhances efficiency. Key parameters:
- Temperature: 40–60°C balances enzyme activity and substrate stability.
- Water content: <5% to favor esterification over hydrolysis.
- Lipase reusability: Immobilization on silica or chitosan improves cost-effectiveness.
Comparative studies show solvent-free systems yield >80% conversion vs. 50–60% in organic solvents. Reactor designs (e.g., packed-bed) further improve scalability .
Q. How do structural modifications of this compound influence its antimicrobial activity?
Category: Advanced Research
Answer:
Derivatization at the C-5 hydroxyl group (e.g., acylations, halogenation) enhances lipophilicity and membrane penetration. For example, chlorothis compound derivatives exhibit improved antifungal activity against Candida spp. due to increased electrophilicity. Structure-activity relationship (SAR) studies require:
- Synthesis via regioselective acylation (e.g., acetic anhydride in pyridine).
- Characterization via <sup>1</sup>H NMR and elemental analysis.
- Bioactivity screening using broth microdilution (CLSI guidelines). reports MIC values <50 μg/mL for select derivatives, highlighting ligand size and polarity as critical factors .
Q. What in silico approaches predict this compound's protein targets and mechanisms?
Category: Advanced Research
Answer:
Network pharmacology and molecular docking (e.g., AutoDock Vina) identify interactions with tyrosinase, NF-κB, or MAPK pathways. Steps include:
- Target prediction via PharmMapper or SwissTargetPrediction.
- Pathway enrichment (KEGG/GO) to link targets to biological processes.
- Validation using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. highlights this compound’s potential in wound healing and cancer via MMP-9 inhibition, though clinical validation remains pending .
Q. How do mutagenesis strategies improve Aspergillus strains for this compound overproduction?
Category: Basic Research
Answer:
Random mutagenesis (UV, NTG) disrupts regulatory genes (e.g., pkaR in cAMP signaling) to de-repress biosynthesis. Protocols:
- UV mutagenesis: 254 nm exposure for 30–120 sec, followed by lethality rate calculation.
- Chemical mutagenesis: NTG (0.1–1 mg/mL) for 30–60 min.
- Screening on high-yield media (e.g., glucose-yeast extract). reports 2–3 fold yield increases using ARTP mutagenesis, which induces DNA breaks without protoplast preparation .
Q. What analytical methods quantify this compound in complex fermentation matrices?
Category: Basic Research
Answer:
HPLC (C18 column, UV detection at 270 nm) is standard, with mobile phases of 0.1% phosphoric acid:methanol (95:5). For rapid screening, FTIR (peaks at 1660 cm<sup>-1</sup> for γ-pyrone) or colorimetric Fe(III) assays are used. Validate against calibration curves (R<sup>2</sup> >0.99) and spike-recovery tests (85–115% acceptable). emphasizes HPLC’s precision (±2% RSD) for regulatory submissions .
Q. How do researchers address this compound’s instability in formulation studies?
Category: Advanced Research
Answer:
Instability in aqueous solutions (pH >6) is mitigated via:
- Derivatization: this compound dipalmitate enhances photostability.
- Encapsulation: Poly(lactic-co-glycolic acid) nanoparticles (PLGA) improve half-life.
- Co-solvents: Propylene glycol (10–20%) prevents oxidative degradation. Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring is critical. notes pH 4–5 as optimal for cosmetic formulations .
Q. What in vivo models assess this compound’s depigmenting efficacy and toxicity?
Category: Advanced Research
Answer:
- Efficacy: UVB-induced hyperpigmentation in C57BL/6 mice, with melanin index reduction measured via spectrophotometry.
- Toxicity: Acute oral LD50 in rodents (1000–1500 mg/kg, per ) and 90-day subchronic studies (300–1000 mg/kg/day). Histopathology (liver/kidney) and serum biochemistry (ALT, BUN) are mandatory. Conflicting genotoxicity data require Ames test and micronucleus assay integration .
Q. How can metabolomics elucidate this compound’s biosynthetic pathways in Aspergillus?
Category: Advanced Research
Answer:
<sup>13</sup>C-labeled glucose tracing combined with LC-MS/MS identifies precursor fluxes into the polyketide pathway. Key steps:
Properties
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJNERDRQOWKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040236 | |
Record name | Kojic acid | |
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Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kojic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |
Record name | KOJIC ACID | |
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Color/Form |
Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |
CAS No. |
501-30-4 | |
Record name | Kojic acid | |
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Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |
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Record name | Kojic acid | |
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Melting Point |
153.5 °C, 161 °C | |
Record name | Kojic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01759 | |
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Record name | KOJIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kojic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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